N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound shares a similar benzothiazole structure and has been studied for its anti-inflammatory and analgesic properties.
N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-2-(4-methylphenoxy)acetamide: Another benzothiazole derivative with potential biological activity.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and phenoxybenzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C27H20N2O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide |
InChI |
InChI=1S/C27H20N2O2S/c1-18-11-16-23-25(17-18)32-27(29-23)19-12-14-20(15-13-19)28-26(30)22-9-5-6-10-24(22)31-21-7-3-2-4-8-21/h2-17H,1H3,(H,28,30) |
InChI Key |
VOLHTXNLXZATIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
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